molecular formula C21H24ClN3OS B2785519 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride CAS No. 1321751-45-4

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride

Cat. No.: B2785519
CAS No.: 1321751-45-4
M. Wt: 401.95
InChI Key: MBNHPGIAOCIJPQ-VHPXAQPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride is a benzothiazole-derived cinnamamide compound featuring a dimethylaminoethyl side chain and a methyl substituent at the 6-position of the benzothiazole ring. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.ClH/c1-16-9-11-18-19(15-16)26-21(22-18)24(14-13-23(2)3)20(25)12-10-17-7-5-4-6-8-17;/h4-12,15H,13-14H2,1-3H3;1H/b12-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHPGIAOCIJPQ-VHPXAQPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride, identified by CAS number 1321751-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C21H24ClN3OS, with a molecular weight of 402.0 g/mol. The compound's structure features a benzo[d]thiazole moiety, which is known for its diverse biological properties.

PropertyValue
CAS Number1321751-45-4
Molecular FormulaC21H24ClN3OS
Molecular Weight402.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in cell proliferation and apoptosis, potentially leading to anticancer effects. The mechanism may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that promote cell growth.
  • Induction of Apoptosis : It has been suggested that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against certain bacterial strains.
  • Fluorescent Probes : Its structural characteristics make it suitable for use as a fluorescent probe in biological imaging.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 and A549). Results indicated significant inhibition of cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent.
  • Mechanistic Insights :
    • Research investigating the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis.
  • Antimicrobial Activity :
    • Another study assessed the antimicrobial efficacy against Gram-positive bacteria, demonstrating notable inhibitory effects with minimum inhibitory concentrations (MIC) in the low micromolar range.

Comparison with Similar Compounds

Structural Analogues of Benzothiazole Derivatives

Key structural variations among benzothiazole-based compounds include substituents on the heterocyclic core, linker groups (e.g., cinnamamide vs. acetamide), and side-chain modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Benzothiazole Substituent Amide Type Key Features Biological Activity (If Reported)
Target Compound: N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride Not explicitly provided 6-methyl Cinnamamide Dimethylaminoethyl side chain Not reported in evidence
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Acetamide Thiadiazole-thio linker, phenylureido VEGFR-2 inhibition, anticancer
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride C22H24ClFN4O3S2 6-fluoro Benzamide Ethylsulfonyl group Not reported
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide C15H13N3OS2 None Acetamide Sulfanyl linker, pyridyl group Medical intermediate
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C15H20ClN3O2 309.79 Quinoline carboxamide Hydroxyquinoline core, dimethylaminopropyl Not reported

Impact of Benzothiazole Substituents

  • This substituent may reduce metabolic oxidation compared to electron-withdrawing groups like nitro or fluoro .
  • 6-Nitro (Compound 6d) : The nitro group increases electrophilicity, which may enhance binding to VEGFR-2’s active site but could raise toxicity concerns .
  • 6-Fluoro () : Fluorine improves metabolic stability and bioavailability via reduced cytochrome P450-mediated degradation. Its electronegativity may influence target affinity .

Role of Amide Linkers and Side Chains

  • Cinnamamide vs. Acetamide derivatives (e.g., 6d) with flexible thio linkers may adopt diverse conformations, affecting target selectivity .
  • Dimethylaminoethyl Side Chain: Common in the target compound and ’s benzamide derivative, this group enhances water solubility and may facilitate cationic interactions with negatively charged residues in enzymatic pockets .

Q & A

Q. What are the standard protocols for synthesizing N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the benzo[d]thiazole-2-amine intermediate via cyclization of substituted thioureas.
  • Step 2: Alkylation of the amine group with dimethylaminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Amide coupling between the dimethylaminoethyl-benzo[d]thiazole intermediate and cinnamic acid derivatives using coupling agents like EDCl/HOBt .
  • Step 4: Hydrochloride salt formation via treatment with HCl in ethanol . Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling temperature (0–5°C during coupling) and solvent choice (e.g., acetonitrile for crystallization) .

Q. How can researchers confirm the identity and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • HPLC: Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is typical for pharmacological studies .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~470) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility for in vitro assays .
  • Stability: Stable at −20°C in dark, dry conditions. Degradation occurs at pH < 3 (amide bond hydrolysis) or under prolonged light exposure (photoisomerization of cinnamamide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions (e.g., racemization) .
  • Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility, while dichloromethane minimizes byproduct formation .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Comparative SAR Studies: Systematically vary substituents (e.g., replacing 6-methyl with 6-fluoro in the benzo[d]thiazole ring) and correlate changes with activity .
  • Target Engagement Assays: Use biophysical methods (e.g., SPR, ITC) to measure binding affinity to hypothesized targets (e.g., kinase enzymes) .
  • Computational Docking: Predict binding modes using software like AutoDock to identify critical interactions (e.g., hydrogen bonding with the dimethylamino group) .

Q. What computational approaches are suitable for studying this compound’s interaction with biological targets?

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over time to assess conformational stability .
  • Quantum Mechanics (QM): Calculate electron density maps to identify reactive sites (e.g., the cinnamamide double bond for Michael addition) .
  • Pharmacophore Modeling: Map essential features (e.g., hydrophobic benzo[d]thiazole, hydrogen-bond acceptor from the amide) to design analogs .

Q. What strategies enable selective functionalization of the benzo[d]thiazole ring?

  • Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C5 of benzo[d]thiazole) for halogenation .
  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at the 6-methyl position .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be assessed?

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • CYP Inhibition Screening: Use fluorogenic substrates to evaluate inhibition of cytochrome P450 enzymes (e.g., CYP3A4) .
  • Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.